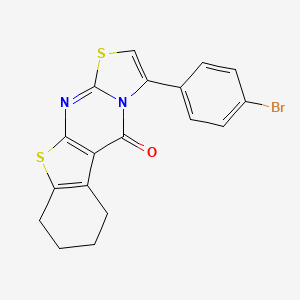
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidin-5-one, 6,7,8,9-tetrahydro-3-(4-bromophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidin-5-one, 6,7,8,9-tetrahydro-3-(4-bromophenyl)- typically involves a multi-step process. One common method starts with the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization to yield the desired thiazolopyrimidine structure . The reaction conditions often include the use of solvents like acetic acid or polyphosphoric acid and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidin-5-one, 6,7,8,9-tetrahydro-3-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or sulfonic acid groups.
Reduction: Reduction of nitro groups to amino groups is a common transformation.
Substitution: Halogenation and alkylation reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitric acid, sulfuric acid.
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C).
Substituting agents: Halogens (e.g., bromine), alkyl halides.
Major Products
The major products formed from these reactions include various substituted thiazolopyrimidines, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antitubercular activities.
Medicine: Potential use as a drug candidate for treating bacterial infections and cancer.
Industry: May be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidin-5-one, 6,7,8,9-tetrahydro-3-(4-bromophenyl)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as acetylcholinesterase and glutamate receptors, thereby modulating neurotransmission and exhibiting neuroprotective effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5H-Thiazolo[3,2-a]pyrimidines: Known for their antimicrobial and anticancer activities.
5H-Benzo[h]thiazolo[2,3-b]quinazolines: Exhibit antitumor activity against hepatocellular carcinoma.
Indeno[1,2-d]thiazolo[3,2-a]pyrimidines: Studied for their potential in cancer therapy
Uniqueness
5H-(1)Benzothieno(2,3-d)thiazolo(3,2-a)pyrimidin-5-one, 6,7,8,9-tetrahydro-3-(4-bromophenyl)- stands out due to its unique combination of a benzothieno and thiazolopyrimidine framework, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific disciplines .
Propiedades
Número CAS |
76488-07-8 |
|---|---|
Fórmula molecular |
C18H13BrN2OS2 |
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
14-(4-bromophenyl)-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one |
InChI |
InChI=1S/C18H13BrN2OS2/c19-11-7-5-10(6-8-11)13-9-23-18-20-16-15(17(22)21(13)18)12-3-1-2-4-14(12)24-16/h5-9H,1-4H2 |
Clave InChI |
OYZSXZXCWUJDFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)C(=CS4)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


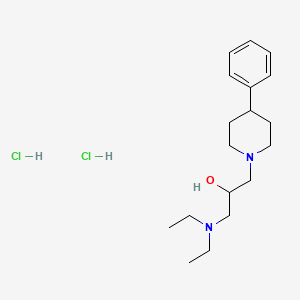
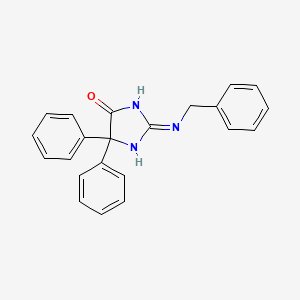
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
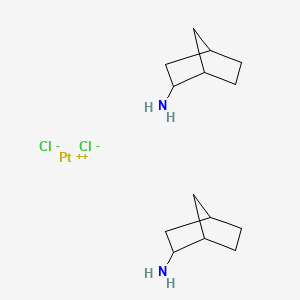
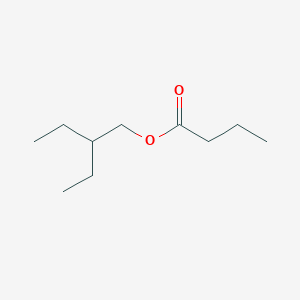
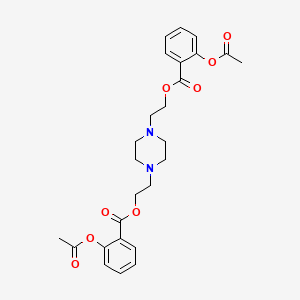

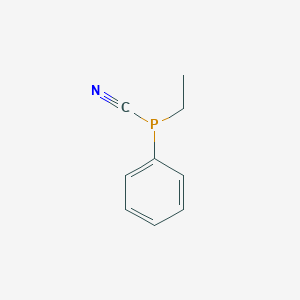
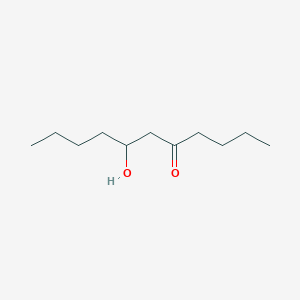
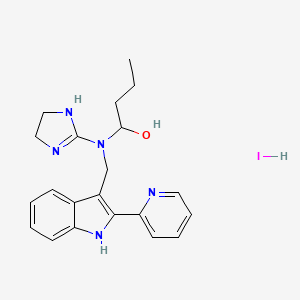
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
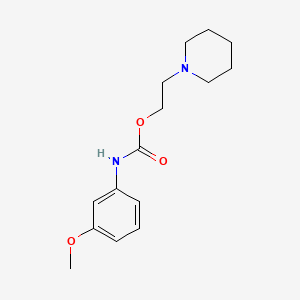
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
